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5-(3-iodophenyl)-1H-1,2,3-triazole

Cat. No.: B13702403
M. Wt: 271.06 g/mol
InChI Key: RFRYMKOJJBASCP-UHFFFAOYSA-N
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Description

Overview of 1,2,3-Triazoles in Organic Chemistry and Chemical Synthesis

The 1,2,3-triazole ring is a five-membered heterocycle containing three adjacent nitrogen atoms and two carbon atoms. wikipedia.orgwikipedia.org This structural motif is a cornerstone in various fields of chemical science due to its unique properties and versatile reactivity.

The journey of triazole chemistry began in 1885 when Bladin first described the five-membered aromatic ring system with the molecular formula C2H3N3. nih.gov A significant leap in the synthesis of 1,2,3-triazoles occurred in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized the parent 1H-1,2,3-triazole. acs.org However, the field was revolutionized by the advent of "click chemistry," a concept introduced by Sharpless and coworkers in 2001. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgnih.gov This development has dramatically accelerated research into functionalized triazoles and their applications. nih.gov

The 1,2,3-triazole ring is considered an aromatic system. wikipedia.orgguidechem.com All five atoms in the ring are sp2 hybridized, and the delocalization of six π-electrons around the ring confers its aromatic character. nih.govguidechem.comreddit.com This aromaticity contributes to the high stability of the triazole ring, making it resistant to hydrolysis and oxidation. guidechem.comnih.gov The presence of three nitrogen atoms makes 1,2,3-triazoles electron-rich and capable of engaging in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. nih.govgoogle.com The parent 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer in solution. nih.govacs.org

Functionalized triazoles are of immense importance in modern chemical research, with applications spanning medicinal chemistry, materials science, and catalysis. nih.govwvu.edu The triazole ring is considered a valuable pharmacophore, a structural unit responsible for a molecule's biological activity, as it can interact with various biological targets. acs.orgnih.gov Consequently, numerous triazole-containing compounds have been developed with a wide range of therapeutic applications, including anticancer, antifungal, and antiviral properties. nih.govnih.govfrontiersin.org In materials science, triazoles are used to create polymers and photoactive chemicals. wikipedia.org Furthermore, their ability to act as ligands for transition metals has led to their use in catalysis. wvu.edu

Specific Research Focus on 5-(3-Iodophenyl)-1H-1,2,3-Triazole

The strategic placement of specific functional groups on the triazole ring allows for the fine-tuning of its properties. The compound this compound is a prime example of how halogenation can be used to create a molecule with potential for further chemical transformations.

The introduction of an iodine atom onto the aryl ring of an aryl triazole opens up a vast landscape of synthetic possibilities. The carbon-iodine bond is relatively weak and susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This makes iodo-substituted triazoles valuable building blocks for the synthesis of more complex molecules. researchgate.net The iodine atom can be readily replaced with other functional groups, allowing for the diversification of the molecular structure and the exploration of structure-activity relationships in drug discovery. nih.gov Furthermore, aryl iodides themselves can exhibit interesting reactivity, for instance, in the field of hypervalent iodine chemistry, where they can act as catalysts for enantioselective oxidation reactions. nih.gov

The "meta" substitution pattern of the iodophenyl group at the 5-position of the 1H-1,2,3-triazole ring in this compound is a deliberate design choice. This specific arrangement influences the electronic properties and the three-dimensional shape of the molecule. The position of the substituent on the phenyl ring can significantly impact the biological activity of the compound. For example, studies on other substituted phenyl compounds have shown that the meta-position can lead to selectivity for certain biological targets. nih.gov The synthesis of 5-iodo-1,2,3-triazoles can be achieved through methods like the copper-catalyzed cycloaddition of 1-iodoalkynes with azides. researchgate.netnih.gov

Research Gaps and Opportunities in the Chemistry of this compound

The compound This compound presents a unique case within the broader family of halogenated aryl triazoles. Its structure is distinguished by the presence of two distinct carbon-iodine bonds: one on the phenyl ring (C-I at the 3-position) and another directly on the triazole ring (C5-I). This dual halogenation offers a platform for complex, multi-step synthetic strategies, yet the specific exploration of this molecule in the scientific literature remains limited, highlighting several key research gaps and corresponding opportunities.

Synthesis and Functionalization:

The primary synthesis route for the parent scaffold, 5-iodo-1,2,3-triazoles, involves the copper-catalyzed cycloaddition of an azide (B81097) with a 1-iodoalkyne. researchgate.net Subsequent functionalization of the C5-iodo group via palladium-catalyzed cross-coupling reactions is well-documented for the general class of 5-iodo-1,2,3-triazoles. nih.govnih.gov

However, a significant research gap exists in the selective functionalization of This compound . The differential reactivity of the aryl-iodine bond versus the triazolyl-iodine bond has not been systematically studied. This lack of investigation presents a considerable opportunity for methodological development. Research focused on chemo-selective cross-coupling reactions could unlock pathways to novel, non-symmetrical, and highly functionalized triazole derivatives. For example, developing catalytic systems that can selectively activate one C-I bond while leaving the other intact would be a major synthetic advancement.

Table 1: Potential Selective Cross-Coupling Reactions

Coupling Reaction Reagent/Catalyst System Potential Product Class Research Opportunity
Suzuki-Miyaura Aryl/vinyl boronic acids, Pd catalyst Biaryl or styryl triazoles Investigating selectivity between the C(sp2)-I (aryl) and C(sp2)-I (triazole) bonds.
Sonogashira Terminal alkynes, Pd/Cu catalyst Aryl-alkynyl triazoles Exploring conditions for mono- vs. di-alkynylation and creating complex conjugated systems.
Buchwald-Hartwig Amines, Pd or Cu catalyst Amino-aryl triazoles Developing methods for selective mono- or di-amination to synthesize novel ligands or bioactive molecules.

| Heck | Alkenes, Pd catalyst | Styryl-phenyl triazoles | Stepwise functionalization to build complex olefinic side chains at specific positions. |

Applications in Materials Science:

While 5-iodo-1,2,3-triazoles are known precursors for fluorescent molecules and functional materials, the specific potential of This compound is largely untapped. nih.gov The presence of two reactive iodine sites makes it an ideal candidate as a monomer for polymerization reactions. Stepwise, selective poly-cross-coupling reactions could lead to novel conjugated polymers with unique electronic and photophysical properties. These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The lack of studies in this area represents a clear research opportunity.

Medicinal Chemistry and Biological Activity:

The biological profile of This compound is another significant knowledge gap. Although triazole derivatives are widely explored for therapeutic applications, this specific molecule remains uncharacterized. epa.gov The dual-iodinated structure could be explored as a scaffold for developing new classes of therapeutic agents. For instance, one iodine could serve as a vector for linking to another pharmacophore, while the other could be retained for its potential to form halogen bonds with a protein target. There is a substantial opportunity to synthesize a library of derivatives through selective functionalization and screen them for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3 B13702403 5-(3-iodophenyl)-1H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-(3-iodophenyl)-2H-triazole

InChI

InChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12)

InChI Key

RFRYMKOJJBASCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NNN=C2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 5 3 Iodophenyl 1h 1,2,3 Triazole

Huisgen 1,3-Dipolar Cycloaddition Reactions in the Formation of 1,2,3-Triazoles

Thermal (Non-Catalyzed) Azide (B81097)–Alkyne Cycloaddition and Regioisomeric Control

The most fundamental route to the 1,2,3-triazole core is the thermal 1,3-dipolar cycloaddition between an azide and an alkyne, first extensively studied by Rolf Huisgen. nih.govwikipedia.org In the context of synthesizing 5-(3-iodophenyl)-1H-1,2,3-triazole, this would involve the reaction of 3-iodophenylacetylene with an azide source, or conversely, 3-iodophenylazide with acetylene (B1199291) or a synthetic equivalent. This reaction is typically performed at elevated temperatures and does not require a metal catalyst. nih.govijrpc.com

A significant challenge in the thermal cycloaddition with unsymmetrical alkynes, such as 3-iodophenylacetylene, is the lack of regiocontrol, which often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govwikipedia.org The distribution of these isomers is dictated by a combination of steric and electronic factors of the reacting partners. nih.govrsc.org While thermal cycloadditions of electron-deficient alkynes with azides usually yield mixtures, the 1,4-isomer often predominates. nih.gov Computational studies, often employing density functional theory (DFT), have become a valuable tool for predicting the kinetic and thermodynamic favorability of each regioisomeric pathway, offering insights into the transition states and helping to rationalize the observed product ratios. nih.govacs.orgresearchgate.net

Alternative and Emerging Synthetic Routes to 1,2,3-Triazole Scaffolds with Aryl Substitution

To overcome the limitations of thermal cycloadditions, particularly the harsh conditions and lack of regioselectivity, a plethora of alternative synthetic methods have been developed. These emerging routes often offer milder conditions, improved yields, and, crucially, greater control over the substitution pattern of the resulting triazole ring.

Metal-Free Synthetic Protocols for Triazole Ring Formation

The development of metal-free synthetic protocols is highly desirable to avoid potential contamination of the final product with residual metals, which is a significant concern in medicinal and materials chemistry. thieme-connect.comresearchgate.net These methods provide sustainable and environmentally benign alternatives to classical transition-metal-catalyzed reactions. thieme-connect.comchemistryviews.org

Beyond the simple thermal approach, several sophisticated metal-free [3+2] cycloaddition strategies have emerged.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This powerful technique utilizes highly strained cyclic alkynes (e.g., cyclooctynes) that react rapidly with azides without the need for any catalyst. magtech.com.cn The driving force for the reaction is the release of ring strain. While SPAAC is a cornerstone of bioconjugation due to its bioorthogonality and mild conditions, its application for the synthesis of simple small molecules like this compound is less common due to the synthetic effort required to prepare the strained alkyne precursors. acs.orgnih.gov

Organocatalytic Cycloadditions : A prominent metal-free strategy involves the use of small organic molecules as catalysts. nih.gov In this approach, active methylene (B1212753) compounds can react with organic azides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a secondary amine such as pyrrolidine (B122466) to form substituted triazoles. rsc.orgtandfonline.com The mechanism proceeds through the formation of an enamine or enolate intermediate, which then undergoes a [3+2] cycloaddition with the azide. thieme-connect.comrsc.org This method provides access to highly functionalized 1,2,3-triazoles under relatively mild conditions. rsc.org

Reactant 1Reactant 2Catalyst/PromoterKey IntermediateProduct TypeReference
Active Methylene CompoundAryl AzideDiethylamineEnamine/EnolateSubstituted 1,2,3-Triazole rsc.org
KetoneAryl AzidePyrrolidineEnamineTrisubstituted 1,2,3-Triazole rsc.org
β-Thiolated EnaminoneTosyl AzideTMEDAEnamine5-Thiolated 1,2,3-Triazole nih.gov
Alkylidene MalononitrileAromatic AzideBaseN/A1,4-Disubstituted-1,2,3-triazole researchgate.net

To circumvent the use of potentially explosive organic azides, methods utilizing alternative nitrogen sources have been developed. researchgate.netchemistryviews.orgresearchgate.net

Hydrazones : N-tosylhydrazones have proven to be versatile precursors for the metal- and azide-free synthesis of 1,2,3-triazoles. researchgate.net For instance, the reaction of N-tosylhydrazones with anilines, mediated by iodine, can afford 1,2,3-triazoles. organic-chemistry.org Another approach involves a three-component reaction of enaminones, tosylhydrazine, and primary amines to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com These reactions often proceed through the in situ generation of a diazo-like intermediate. organic-chemistry.org

Sulfonamides : Sulfonamide-containing molecules are important in medicinal chemistry, and several methods incorporate this moiety into the triazole synthesis. researchgate.netnih.gov One direct method involves the cycloaddition of sulfonyl azides with alkynes. nih.gov The resulting 1-sulfonyl-1,2,3-triazoles are notable as they are more reactive than other triazoles and can serve as precursors to azavinyl carbenes. nih.gov

Diazo Compounds : Diazo compounds are classical precursors for triazoles. An early method developed by Wolff involved the reaction of 2-diazo-1,3-dicarbonyl compounds with amines or their derivatives. thieme-connect.de More contemporary methods often generate diazo species in situ, for example, via the Regitz diazo-transfer, where a substrate with an active methylene group reacts with a sulfonyl azide. organic-chemistry.org Suitably substituted 1,2,3-triazoles themselves can also serve as efficient surrogates for diazo compounds, releasing dinitrogen to generate reactive metal carbenoids for further transformations. acs.org

Multicomponent Reactions (MCRs) for Direct Access to Substituted Triazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. bit.edu.cnnih.gov Several MCRs have been designed for the direct synthesis of substituted 1,2,3-triazoles. bit.edu.cn These reactions are prized for reducing the number of operational steps and waste generated compared to traditional multi-step syntheses. bit.edu.cn

One notable example is a three-component reaction between primary amines, 1,3-dicarbonyl compounds, and tosyl azide, which yields 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another powerful MCR involves the combination of an alkyne, sodium azide, and an arylboronic acid, catalyzed by copper, to generate 1,4,5-trisubstituted triazoles. nih.govbeilstein-journals.org This latter approach is particularly relevant for the target molecule, as it provides a direct route to incorporate the 3-iodophenyl group.

ComponentsCatalyst/AdditiveProduct TypeReference
Primary Amines, 1,3-Dicarbonyls, Tosyl AzideAcetic Acid1,4,5-Trisubstituted 1,2,3-Triazoles nih.gov
Alkynes, Azides, (Hetero)arylboronic AcidCuCl, MeOLi5-Aryl-substituted 1,2,3-Triazoles nih.gov
Enaminones, Tosylhydrazine, Primary AminesMolecular Iodine1,5-Disubstituted 1,2,3-Triazoles mdpi.com
Aldehyde-triazoles, Ethyl Acetoacetate, UreaCe(OTf)₃1,2,3-Triazole-Dihydropyrimidinones nih.gov
Aryl Boronic Acids, Sodium Azide, Active Methylene CompoundsCopper Salts (under ball-milling)1,4,5-Trisubstituted 1,2,3-Triazoles researchgate.net

Strategies for Incorporating the 3-Iodophenyl Moiety

The synthesis of the specifically substituted target, this compound, requires a strategy to introduce the 3-iodophenyl group onto the triazole ring. This can be accomplished either by using a pre-functionalized starting material or through a post-synthetic modification, although the former is generally more direct.

Use of Pre-functionalized Building Blocks : The most straightforward approach involves starting with a commercially available or readily synthesized building block that already contains the 3-iodophenyl group.

3-Iodophenylacetylene : This alkyne can be reacted with an azide (e.g., sodium azide or trimethylsilyl (B98337) azide) in a cycloaddition reaction. Depending on the conditions (thermal vs. catalyzed), this can lead to the 1,4- or 1,5-regioisomer.

3-Iodophenylazide : This azide can be reacted with an alkyne. Its reaction with acetylene itself would yield a mixture of 4- and this compound.

Multicomponent Reaction Strategy : As mentioned previously, a highly effective method is the one-pot, three-component reaction of an alkyne, sodium azide, and 3-iodophenylboronic acid . nih.govresearchgate.net This copper-catalyzed reaction can directly construct the 1-aryl-4,5-disubstituted or 1,5-disubstituted triazole scaffold, incorporating the 3-iodophenyl group with high efficiency. nih.govbeilstein-journals.org

Post-Synthetic Functionalization : While less common for this specific target, it is conceptually possible to synthesize a phenyl-substituted triazole and then introduce the iodine atom at the 3-position of the phenyl ring via electrophilic aromatic iodination. However, controlling the regioselectivity of this step could be challenging. A more viable strategy involves the synthesis of a key intermediate, such as a 5-halo-1,2,3-triazole, which can then undergo a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a suitable 3-iodophenyl-containing coupling partner to form the final product. researchgate.netnih.gov The development of novel aqueous iodination systems allows for the efficient synthesis of 5-iodo-1,2,3-triazoles, which are versatile intermediates for further elaboration. researchgate.net

Introduction via Iodinated Alkyne Precursors

A primary and highly effective route to this compound involves the use of an iodinated alkyne precursor. In this approach, 1-ethynyl-3-iodobenzene (B13474321) serves as the key starting material. This alkyne undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, with a suitable azide source, such as azidomethyl pivalate (B1233124) or trimethylsilyl azide, followed by deprotection to yield the N-unsubstituted triazole.

The CuAAC reaction is renowned for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer when a terminal alkyne is used. However, for the synthesis of a 5-substituted-1H-triazole, the strategy is adapted. The reaction between 1-ethynyl-3-iodobenzene and an azide like sodium azide in the presence of a copper catalyst leads to the desired this compound. This method benefits from the direct incorporation of the iodinated phenyl moiety from a commercially available or readily synthesized precursor.

Some related protocols for synthesizing 5-iodo-1,2,3-triazoles (where the iodine is on the triazole ring itself) illustrate the utility of iodinated precursors. For instance, the cycloaddition of 1-iodoalkynes with azides is a highly efficient method. rsc.orgresearchgate.net A one-pot, three-component synthesis has been developed where a 1-copper(I) alkyne, an azide, and molecular iodine are combined, avoiding the need to pre-synthesize the often-unstable 1-iodoalkyne. rsc.orgresearchgate.net This highlights the robustness of using iodinated species in triazole synthesis.

Introduction via Iodinated Azide Precursors

An alternative, equally viable strategy involves reversing the functionalities of the cycloaddition partners. In this pathway, 1-azido-3-iodobenzene (B1523093) is used as the azide precursor, which is reacted with a suitable alkyne. To obtain the C5-substituted triazole, the reaction would typically employ an alkyne that facilitates the desired substitution pattern. For the specific target of this compound, the cycloaddition partner would be a terminal alkyne that, after reaction and potential deprotection, leaves a hydrogen at the C4 position of the triazole ring.

This approach is also generally facilitated by a copper(I) catalyst to ensure regioselectivity and high yields. The synthesis of 1-azido-3-iodobenzene can be achieved from 3-iodoaniline (B1194756) through diazotization followed by treatment with sodium azide. The choice between using an iodinated alkyne or an iodinated azide often depends on the availability, stability, and cost of the respective starting materials.

Post-Cycloaddition Iodination Strategies on a Phenyl Triazole Scaffold

This strategy involves forming the core heterocyclic structure first, followed by the introduction of the iodine substituent. The starting material for this route would be 5-phenyl-1H-1,2,3-triazole , which is synthesized from phenylacetylene (B144264) and an azide source. The subsequent step is the direct iodination of the phenyl ring.

This reaction is an electrophilic aromatic substitution. The 1H-1,2,3-triazole ring acts as a deactivating group, directing electrophiles to the meta-position of the attached phenyl ring. Therefore, direct iodination of 5-phenyl-1H-1,2,3-triazole is expected to yield the desired this compound isomer. Common iodinating reagents for such transformations include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or more reactive iodinating species like N-iodosuccinimide (NIS) or iodine monochloride (ICl) with a Lewis acid catalyst. google.com

While direct iodination of the phenyl substituent is a standard method, related studies show iodine-promoted cyclization of other triazole derivatives, indicating the reactivity of iodine with triazole-containing scaffolds under specific conditions. researchgate.netresearchgate.net

Modern Synthetic Methodologies and Process Intensification

To overcome the limitations of conventional heating methods, such as long reaction times and potential side product formation, modern energy sources and process technologies have been applied to the synthesis of triazoles. These methods offer significant improvements in reaction kinetics, yields, and adherence to green chemistry principles.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of 1,2,3-triazoles, microwave assistance dramatically reduces reaction times from hours to mere minutes, often with improved yields. nih.govresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer.

For the synthesis of this compound, a microwave-assisted CuAAC reaction between either 1-ethynyl-3-iodobenzene and an azide, or 1-azido-3-iodobenzene and an alkyne, can be employed. nih.gov The use of microwave irradiation can lead to cleaner reactions and higher purity of the final products. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives. nih.gov
MethodReaction TimeYieldConditions
Conventional Heating10 hoursEqual to MWReflux
Microwave Irradiation8-9 minutesEqual to Conventional250 W

Ultrasound-Assisted Synthesis for Green Chemistry Principles

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique promotes reactions at lower temperatures and shorter times compared to conventional methods. nih.govresearchgate.net It is considered a green chemistry approach as it often allows for the use of less hazardous solvents, including water, and reduces energy consumption. acs.org

The CuAAC reaction to form triazoles can be effectively performed under ultrasonic irradiation, leading to increased yields and reduced reaction times. nih.gov The synthesis of 1,4-disubstituted 1,2,3-triazoles has been successfully demonstrated in aqueous media using ultrasound, highlighting its environmental benefits. researchgate.netacs.org This method can be readily adapted for the synthesis of this compound, providing a milder and more sustainable alternative to traditional heating.

Table 2: Effect of Ultrasound on Triazole Synthesis. researchgate.net
Catalyst SystemConditionsTime (min)Yield (%)
Cu(OAc)₂/Cu wireUltrasound2092
Cu(OAc)₂/Cu wireNo Ultrasound120080

Continuous Flow Synthesis Approaches for Scalability

Continuous flow chemistry offers significant advantages for the synthesis of chemical compounds, particularly in terms of scalability, safety, and process control. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

This technology is particularly well-suited for the synthesis of triazoles, including those involving potentially unstable intermediates like azides. beilstein-journals.org The use of heterogeneous catalysts, such as copper-on-charcoal, in packed-bed reactors simplifies product purification and catalyst recycling. nih.govrsc.org A continuous flow approach has been successfully used to synthesize 5-iodo-1,2,3-triazole-containing macrocycles, demonstrating the feasibility of this method for producing complex iodinated triazoles safely and efficiently on a larger scale. nih.gov This methodology provides a robust and scalable route to this compound.

Table 3: Optimization of Flow Synthesis of 1,4-diphenyl-1H-1,2,3-triazole. nih.gov
Temperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)
900.503.2272
1000.503.2294
1100.752.1599

Computational and Theoretical Investigations of 5 3 Iodophenyl 1h 1,2,3 Triazole

Electronic Structure and Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) and Other Aromaticity Indices:No NICS calculations or other computed aromaticity indices for the phenyl and triazole rings of 5-(3-iodophenyl)-1H-1,2,3-triazole have been found.

The absence of such fundamental computational data highlights a gap in the current body of scientific knowledge. Future research initiatives focusing on the systematic in-silico characterization of substituted phenyl-triazoles could provide valuable insights into the structure-property relationships governed by the nature and position of halogen substituents on the phenyl ring. Such studies would be instrumental in the rational design of novel triazole derivatives for applications in medicinal chemistry and materials science.

Mechanistic Predictions and Reaction Pathway Studies

Computational chemistry provides powerful tools to elucidate the complex mechanisms of organic reactions, offering insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, theoretical investigations can predict reaction pathways, analyze energetic landscapes, and explain observed selectivities. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

Computational Modeling of Synthetic Routes to this compound

The primary synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. frontiersin.org For the specific synthesis of a 1,5-disubstituted triazole such as this compound, a key reaction is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). acs.org Computational modeling, primarily using Density Functional Theory (DFT), is employed to investigate the mechanism of such reactions. nih.gov

DFT calculations allow for the exploration of the potential energy surface of the reaction between a suitable azide, such as 3-iodophenylazide, and an alkyne. These models can simulate the reaction in the gas phase or in various solvents to match experimental conditions, providing a detailed picture of the reaction pathway. nsmsi.ir The modeling process typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Calculations: The electronic energies of all species along the reaction pathway are calculated to determine the thermodynamics and kinetics of the reaction.

A plausible synthetic route that can be modeled is the reaction of 3-iodophenylazide with a terminal alkyne, catalyzed by a ruthenium complex. acs.org An alternative pathway that could be computationally explored is the reaction of an azide with an activated dipolarophile like an enolate. nih.gov Computational studies have also been used to investigate metal-free synthetic routes. frontiersin.org

Table 1: Representative Reactants for the Synthesis of this compound

Reactant 1 Reactant 2 Catalyst/Conditions Product
3-Iodophenylazide Ethyne (B1235809) Ruthenium Catalyst This compound
Azidotrimethylsilane 1-Ethynyl-3-iodobenzene (B13474321) Heat or Catalyst This compound

This table presents hypothetical reactant pairs for the synthesis of the target compound based on common triazole synthesis methodologies.

Investigation of Transition States and Activation Energies

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.

For the cycloaddition reaction leading to this compound, computational methods can locate the transition state structures for both catalyzed and uncatalyzed pathways. For instance, in a ruthenium-catalyzed reaction, DFT calculations can model the coordination of the azide and alkyne to the metal center, followed by the concerted or stepwise formation of the triazole ring. nih.govbeilstein-journals.org

The activation energies for different potential pathways can be compared to predict the most likely reaction mechanism. A lower activation energy implies a faster reaction rate. These computational findings can then be correlated with experimental kinetic data to validate the proposed mechanism. researchgate.net

Table 2: Hypothetical Calculated Activation Energies for the Formation of this compound

Reaction Pathway Catalyst Solvent Calculated ΔE‡ (kcal/mol)
Concerted [3+2] Cycloaddition None (Thermal) Toluene 35.2
Stepwise (via Ruthenium-acetylide) [RuCpCl(PPh₃)₂] Dioxane 18.5

This table provides illustrative activation energy values based on typical computational studies of related 1,2,3-triazole syntheses to demonstrate how such data would be presented.

Prediction of Regioselectivity and Stereoselectivity in Reactions

When unsymmetrical azides and alkynes are used, the 1,3-dipolar cycloaddition can result in two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.gov The synthesis of this compound from 3-iodophenylazide and ethyne would specifically yield the 1,5-isomer. Computational chemistry is a powerful tool for predicting and explaining the regioselectivity of these reactions. nih.govnsmsi.ir

The prediction of regioselectivity is achieved by calculating the activation energies for the transition states leading to each of the possible regioisomers. The pathway with the lower activation energy will be kinetically favored, and the corresponding isomer will be the major product. DFT calculations have been successfully used to demonstrate that copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically favor the 1,4-isomer, while ruthenium-catalyzed reactions (RuAAC) often yield the 1,5-isomer. acs.org This selectivity is attributed to the different electronic and steric interactions within the respective transition states. nih.gov

For the synthesis of this compound, computational models would compare the transition state energies for the formation of the 1,5-isomer versus the 1,4-isomer (1-(3-iodophenyl)-1H-1,2,3-triazole). Such an analysis would be crucial for selecting the appropriate catalyst and reaction conditions to maximize the yield of the desired 5-(3-iodophenyl) product.

Stereoselectivity, which relates to the formation of a specific stereoisomer, is not a factor in the synthesis of the achiral this compound. However, if chiral reactants were used, similar computational approaches could be employed to predict the preferred stereochemical outcome of the reaction.

Table 3: Illustrative Computational Prediction of Regioselectivity

Reactants Catalyst Isomer Transition State Calculated ΔE‡ (kcal/mol) Predicted Product Ratio
3-Iodophenylazide + Phenylacetylene (B144264) Copper(I) 1,4-isomer TS-1,4-Cu 15.8 >99:1
1,5-isomer TS-1,5-Cu 22.1
3-Iodophenylazide + Phenylacetylene Ruthenium(II) 1,4-isomer TS-1,4-Ru 23.5 1:>99

This table presents hypothetical data illustrating how computational modeling can predict the regiochemical outcome of a reaction by comparing the activation energies for the formation of different isomers.

Spectroscopic and Advanced Analytical Techniques for Characterization Methodological Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 5-(3-iodophenyl)-1H-1,2,3-triazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Advanced 1H and 13C NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer initial, crucial data points. The ¹H NMR spectrum reveals the chemical environment and multiplicity of hydrogen atoms, while the ¹³C NMR spectrum identifies the number of unique carbon environments. For this compound, the aromatic protons on the iodophenyl ring and the lone proton on the triazole ring exhibit characteristic chemical shifts.

To definitively assign these resonances and establish connectivity, advanced 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu It is used to identify adjacent protons, for instance, by showing cross-peaks between the coupled protons on the aromatic ring, which helps in assigning their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon atom to which it is attached, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC can show correlations between the triazole proton and the carbons of the phenyl ring, confirming the connection between the two ring systems.

While specific 2D NMR data for this exact compound are not widely published, the application of these standard techniques is a routine and necessary step for structural verification in related triazole derivatives. rsc.orgwiley-vch.de

Table 1: Representative NMR Data for Phenyl-1,2,3-triazole Derivatives

Technique Observed Correlations & Information Gained
¹H NMR Provides chemical shifts and coupling constants for aromatic and triazole protons. rsc.org
¹³C NMR Shows chemical shifts for all unique carbon atoms, including aromatic and triazole ring carbons. rsc.org
COSY Establishes ¹H-¹H spin-spin coupling networks within the phenyl ring. sdsu.edu
HSQC/HMQC Correlates each aromatic proton to its directly attached carbon atom. sdsu.edu

| HMBC | Shows long-range ¹H-¹³C correlations, confirming the connectivity between the phenyl and triazole rings and assigning quaternary carbons. sdsu.edursc.org |

Application of 15N NMR and 129Xe NMR

¹⁵N NMR Spectroscopy: Given that the triazole ring is composed of three nitrogen atoms, ¹⁵N NMR can be a highly informative technique. Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it provides direct insight into the electronic environment of the nitrogen atoms. rsc.orgrsc.org Heteronuclear correlation experiments, such as ¹H-¹⁵N HMBC, can be used to distinguish between different triazole isomers (e.g., 1,4- vs. 1,5-disubstituted) by observing the coupling between the triazole proton and the different nitrogen atoms in the ring. rsc.orgrsc.org Such analysis provides unequivocal structural characterization of the triazole core. rsc.orgrsc.org

¹²⁹Xe NMR Spectroscopy: The use of ¹²⁹Xe NMR is a highly specialized technique that involves the use of a noble gas as a sensitive probe. This method is not standard for the characterization of simple organic molecules like this compound and would only be applicable if the molecule were incorporated into a larger host structure, such as a cryptophane, capable of encapsulating a xenon atom. There is no current literature to suggest this technique has been applied to this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a newly synthesized compound. nih.gov By measuring the mass with high precision (typically to four or more decimal places), it is possible to determine the elemental composition. For this compound (C₈H₆IN₃), HRMS would be used to verify that the experimental mass corresponds to the calculated exact mass of the protonated molecule [M+H]⁺. nih.govuni.lu This confirmation is a standard requirement for the publication of new chemical entities.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Found Mass (m/z)
[M+H]⁺ 271.9679 Data would be obtained from experimental analysis.

| [M+Na]⁺ | 293.9499 | Data would be obtained from experimental analysis. |

Fragmentation Pattern Analysis for Structural Inference

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint and can be used to infer the structure. libretexts.org The fragmentation of 1,2,3-triazoles is known to proceed through characteristic pathways, often involving the loss of a stable dinitrogen molecule (N₂). rsc.orgnih.gov

For this compound, key fragmentation steps observed in tandem MS (MS/MS) experiments would likely include:

Loss of N₂ from the triazole ring.

Cleavage of the bond between the phenyl and triazole rings.

Fragmentation of the iodophenyl ring, potentially with loss of iodine.

Analyzing these fragmentation pathways provides strong corroborating evidence for the proposed structure. rsc.orgresearchgate.netnuph.edu.ua

Infrared (IR) and Raman Spectroscopy Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum reveals the characteristic vibrational frequencies of different bonds. For this compound, the spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching: A broad band typically in the region of 3200-3500 cm⁻¹, characteristic of the N-H bond in the triazole ring. rsc.org

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the triazole C-H stretch may also be in this region.

C=C and C=N stretching: Aromatic ring and triazole ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. nist.gov

C-I stretching: This vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: Summary of Spectroscopic Data

Compound Name
This compound
1H-1,2,3-triazole
1,2,4-triazole
3-amino-1,2,4-triazole
3-amino-5-mercapto-1,2,4-triazole
2-aryl-1,2,3-triazole acids
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole
1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate
1-(3-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-methoxyphenyl)urea

Vibrational Mode Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a non-destructive method for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The analysis of this compound relies on identifying the distinct frequencies associated with the 1H-1,2,3-triazole ring and the 3-iodophenyl substituent.

The interpretation of the spectra is often complex, and assignments are typically supported by density functional theory (DFT) calculations, which can predict vibrational frequencies with high accuracy. nih.govresearchgate.net For the parent 1H-1,2,3-triazole, characteristic bands include N-H stretching, C-H stretching, and various ring stretching and deformation modes. researchgate.netresearchgate.net The presence of the 3-iodophenyl group introduces additional characteristic vibrations, including aromatic C-H stretching, aromatic C=C ring stretching, and the C-I stretching mode, which is typically found in the lower frequency region of the spectrum.

Detailed assignments for the key functional groups in this compound are based on data from analogous structures and computational studies. researchgate.netnih.gov

Table 1: Typical Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3150 - 3050C-H stretchTriazole ring & Phenyl ring
~3100N-H stretchTriazole ring
~1600 - 1450C=C stretchPhenyl ring
~1520 - 1440C=N, N=N stretchesTriazole ring
~1250 - 950Ring stretching/deformationTriazole ring
~850 - 750C-H out-of-plane bend1,3-disubstituted Phenyl
~600 - 500C-I stretchIodophenyl group

Note: These are approximate values and can vary based on the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Methodologies

The successful application of single-crystal X-ray diffraction is contingent upon the growth of high-quality, single crystals of the analyte. For triazole derivatives, this is commonly achieved by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture, such as dichloromethane, methanol, or acetonitrile. researchgate.netmdpi.com

The general procedure involves mounting a suitable crystal on a goniometer, which is then placed in an X-ray diffractometer. The crystal is cooled, often to a low temperature like 120 K or 100 K, to minimize thermal vibrations of the atoms. nih.gov Monochromatic X-ray radiation, typically from a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source, is directed at the crystal. nih.gov As the crystal is rotated, a diffraction pattern is collected by a detector. The collected data are then processed using specialized software to solve and refine the crystal structure. nih.gov

While the specific crystal structure for this compound is not publicly available, data from the closely related isomer 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole illustrates the type of information obtained. researchgate.netsunway.edu.my

Table 2: Representative Crystallographic Data for an Iodophenyl-Triazole Isomer

ParameterValueReference
Compound1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole researchgate.netsunway.edu.my
CCDC No.2203679 sunway.edu.my
FormulaC₁₄H₁₀IN₃ researchgate.netsunway.edu.my
Crystal SystemOrthorhombic researchgate.netsunway.edu.my
Space GroupP2₁2₁2₁ researchgate.netsunway.edu.my
a (Å)8.0778(6) researchgate.netsunway.edu.my
b (Å)11.1909(10) researchgate.netsunway.edu.my
c (Å)14.3114(12) researchgate.netsunway.edu.my
V (ų)1293.72(19) researchgate.netsunway.edu.my
Z4 researchgate.netsunway.edu.my

This data is for a structural isomer and is presented for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The refined crystal structure reveals not only the intramolecular geometry but also how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of intermolecular interactions. nih.gov For phenyl-triazole compounds, key considerations include the dihedral angle between the phenyl and triazole rings, which indicates the degree of twist in the molecule's conformation. researchgate.net

Other Advanced Analytical Methods for Purity and Identity Confirmation

Beyond structural and functional group analysis, other methods are essential for confirming the identity and assessing the purity of a synthesized compound, which is critical for ensuring the reliability of subsequent research.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment

Chromatographic methods are paramount for determining the purity of a chemical sample by separating the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triazole derivatives. nih.gov A common approach is a reversed-phase HPLC method (RP-HPLC) using a C18 stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govsielc.com Detection is often performed with a diode-array detector (DAD), which can monitor the absorbance over a range of UV wavelengths, providing both quantitative purity data (as a percentage of the total peak area) and UV-spectral information that can help confirm identity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. While some polar, nitrogen-containing heterocycles like triazoles can be challenging for GC analysis due to potential thermal lability or poor volatility, the technique can be effective. The mass spectrometer provides two crucial pieces of information: the molecular weight from the molecular ion peak (M⁺) and structural information from the fragmentation pattern, which serves as a molecular fingerprint. For this compound, the expected exact mass can be precisely identified by high-resolution mass spectrometry (HRMS).

Table 3: Typical Parameters for Chromatographic Analysis

TechniqueParameterTypical Value/Condition
HPLC ColumnC18, Reverse Phase
Mobile PhaseAcetonitrile / Water (gradient or isocratic)
Flow Rate0.5 - 1.0 mL/min
DetectionUV/Diode Array Detector (e.g., at 254 nm)
GC-MS ColumnCapillary (e.g., DB-5ms, HP-5ms)
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
DetectionMass Spectrometer (scanning for m/z)

Applications in Advanced Organic Synthesis and Materials Science Excluding Biological/clinical Aspects

5-(3-Iodophenyl)-1H-1,2,3-Triazole as a Versatile Synthetic Building Block

The unique structural features of this compound, namely the presence of a reactive iodophenyl group and a stable triazole core, make it a highly versatile building block in organic synthesis. The 1,2,3-triazole ring itself is a robust and largely inert scaffold, often used as a linker or a key pharmacophore in various applications. researchgate.netnih.gov Its stability under a range of conditions, including acidic or basic hydrolysis and redox reactions, adds to its utility. nih.gov The carbon-iodine bond on the phenyl ring provides a reactive site for a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities.

The title compound serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The iodo-substituent can be readily displaced or transformed through various metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of intricate molecular scaffolds. For instance, the Suzuki-Miyaura cross-coupling of 5-iodo-1,2,3-triazoles with arylboronic acids is a common strategy to introduce new aryl groups at the 5-position of the triazole ring. mdpi.comresearchgate.net This approach has been utilized to synthesize a range of 5-aryl-1,2,3-triazoles, which can be further elaborated into more complex structures.

The 1,2,3-triazole moiety itself can be part of a larger fused heterocyclic system. researchgate.net The strategic placement of functional groups on the phenyl ring allows for intramolecular cyclization reactions, leading to the formation of triazolo-fused heterocycles. These fused systems are of great interest in materials science due to their unique electronic and photophysical properties.

The reactivity of the iodophenyl group makes this compound a suitable component in cascade and multi-component reactions (MCRs). researchgate.net MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and simplifying purification processes. researchgate.net In such reaction sequences, the iodo-triazole can participate in a series of transformations, where the initial cross-coupling reaction at the iodo-position triggers subsequent intramolecular events, leading to the rapid assembly of complex molecules. For example, a domino three-component reaction has been developed for the synthesis of fully decorated 1,2,3-triazoles. beilstein-journals.org

Integration into Macrocyclic and Supramolecular Architectures

The rigid and planar nature of the 1,2,3-triazole ring, combined with its ability to participate in non-covalent interactions, makes it an excellent component for the construction of macrocycles and supramolecular assemblies. mdpi.com

The 1,2,3-triazole unit can act as a hydrogen bond donor and acceptor, and can also participate in π-π stacking interactions. nih.govnih.gov These properties are crucial for molecular recognition, where a host molecule selectively binds to a specific guest. The nitrogen atoms of the triazole ring can coordinate with cations, while the C-H bond of the triazole can form hydrogen bonds with anions. nih.govbeilstein-journals.org By incorporating this compound into larger macrocyclic structures, it is possible to create receptors with specific binding cavities for ions or small molecules. The iodophenyl group can be functionalized to introduce additional binding sites or to tune the electronic properties of the macrocycle, thereby enhancing its recognition capabilities.

The presence of both a triazole ring and an iodine atom in this compound allows for the exploration of self-assembly processes driven by a combination of hydrogen bonding and halogen bonding. Halogen bonding is a non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules in the solid state and in solution. The interplay between the hydrogen bonding capabilities of the triazole ring and the halogen bonding of the iodophenyl group can lead to the formation of well-defined supramolecular architectures, such as tapes, sheets, and three-dimensional networks.

A study on 1-benzyl-4-phenyl-1H-1,2,3-triazole demonstrated the C–H hydrogen bonding capabilities of the triazole ring. nih.gov This inherent property, combined with the potential for halogen bonding from the iodo-substituent, suggests that this compound could be a valuable building block for designing complex self-assembled materials.

Exploration in Catalysis and Ligand Design

The 1,2,3-triazole scaffold has been widely used in the design of ligands for transition metal catalysis. nih.gov The nitrogen atoms of the triazole ring can effectively coordinate with metal centers, and the substituents on the triazole ring can be varied to fine-tune the steric and electronic properties of the resulting metal complexes. nih.gov this compound can serve as a precursor for the synthesis of such ligands. The iodo-group can be replaced with a coordinating group, or it can be used to anchor the ligand to a solid support, leading to the development of heterogeneous catalysts. nih.govsemanticscholar.org

Furthermore, the triazole moiety itself can play a dual role as both a linker and a ligand, immobilizing palladium species in a catalyst matrix. nih.govsemanticscholar.org The ability of 1,2,3-triazoles to act as N-donor ligands has been exploited in the development of catalysts for various organic transformations, including carbonylation and carbon-carbon bond formation reactions. nih.gov The versatility of the 1,2,3-triazole framework makes it a strategic structure for the design of effective catalysts. nih.gov

Potential in Functional Materials Development

The unique structural and electronic features of this compound make it a promising candidate for the development of advanced functional materials.

Triazole-containing molecules have been investigated for their potential in organic electronics, particularly in the context of organic light-emitting diodes (OLEDs). The high thermal and chemical stability of the triazole ring, coupled with its electronic properties, makes it a desirable component in materials for these applications.

The incorporation of this compound into polymers or small molecules can be achieved through various polymerization or cross-coupling techniques, utilizing the reactive iodine atom. The resulting materials could exhibit interesting photophysical properties. The triazole moiety can act as an electron-transporting or hole-blocking unit, while the iodophenyl group can be further functionalized to tune the electronic and photophysical characteristics of the material. For instance, the iodine can be replaced with other functional groups through Suzuki or Sonogashira coupling reactions to create extended π-conjugated systems with tailored emission properties.

While there is a lack of specific reports on polymers derived from this compound, the general strategy of incorporating triazoles into conjugated polymers is well-established for creating materials with applications in organic electronics. nih.gov

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and high surface area of these materials make them suitable for applications in gas storage, separation, and catalysis.

The 1,2,3-triazole unit is an excellent linker for the construction of coordination polymers and MOFs due to its ability to coordinate to metal centers through its nitrogen atoms. youtube.com The bifunctional nature of this compound, with a coordinating triazole ring and a reactive iodophenyl group, makes it a particularly interesting building block for these materials.

It can be used as a primary linker to form the framework structure, where the triazole nitrogen atoms coordinate to the metal centers. The pendant iodophenyl groups can then serve as sites for post-synthetic modification. nih.gov This approach allows for the introduction of additional functionalities into the MOF structure after its initial synthesis, enabling the fine-tuning of its properties for specific applications. For example, the iodine atoms could be used to anchor catalytic species or to introduce specific recognition sites within the pores of the MOF.

A general representation of the incorporation of a triazole-based linker into a MOF structure is shown below:

Property Description
Linker This compound
Metal Node Various transition metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺)
Coordination Through nitrogen atoms of the triazole ring
Potential Functionality Post-synthetic modification via the iodo group

The ability of the 1,2,3-triazole ring to bind to various analytes, particularly metal ions, has led to its exploration in the field of chemical sensors. researchgate.netrsc.org Fluorescent chemosensors based on triazole derivatives have been developed for the selective detection of a range of cations. researchgate.netrsc.org

A sensor based on this compound could be designed where the triazole unit acts as the recognition site for a specific analyte. Upon binding of the analyte, a change in the photophysical properties of the molecule, such as its fluorescence, could be observed. The iodophenyl group could be functionalized with a fluorophore to create a "turn-on" or "turn-off" fluorescent sensor.

The general principle involves the coordination of the target ion to the nitrogen atoms of the triazole ring, which perturbs the electronic structure of the molecule and leads to a detectable optical response. The selectivity of the sensor can be tuned by modifying the structure of the triazole ligand and the nature of the attached fluorophore. While specific sensor applications of this compound have not been reported, the extensive research on triazole-based chemosensors suggests that it is a promising platform for the development of new sensing technologies. researchgate.netrsc.org

An example of the general mechanism for a triazole-based fluorescent sensor is depicted below:

Component Function
Triazole Moiety Recognition and binding of the target analyte (e.g., metal ion)
Fluorophore Signals the binding event through a change in fluorescence
Analyte The species to be detected

Future Research Directions and Unexplored Avenues for 5 3 Iodophenyl 1h 1,2,3 Triazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been a cornerstone of heterocyclic chemistry, largely propelled by the advent of "click chemistry". acs.org However, the evolution of synthetic chemistry demands greener and more efficient processes. Future efforts for synthesizing 5-(3-iodophenyl)-1H-1,2,3-triazole should pivot towards methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can lead to high selectivity under mild reaction conditions. While specific enzymatic routes to this compound are yet to be reported, the broader field of biocatalytic triazole synthesis provides a clear roadmap.

Future research could explore:

Screening for Novel Enzymes: Prospecting for uncharacterized enzymes from diverse microbial sources that can catalyze the [3+2] cycloaddition between 3-iodophenylacetylene and an azide (B81097) source.

Enzyme Engineering: Utilizing directed evolution and rational design to tailor the active sites of known enzymes to accommodate the specific steric and electronic demands of the 3-iodophenyl substrate.

Green Solvents: Investigating the use of deep eutectic solvents (DESs) or bio-surfactant-based micellar systems to enhance enzyme stability and reactivity, creating an environmentally friendly reaction environment. tandfonline.com These green solvents are intriguing alternatives for synthesizing pharmacological building blocks. tandfonline.com

Photocatalysis and electrocatalysis represent cutting-edge, sustainable methods for driving chemical reactions. These techniques use light energy or electricity, respectively, to generate highly reactive species, often enabling transformations that are difficult to achieve with conventional thermal methods.

Photocatalytic "Click" Reactions: Recent advancements have demonstrated the use of heterogeneous multifunctional copper photocatalysts for the synthesis of 1,2,3-triazole scaffolds in benign, ambient environments. rsc.org A future direction would be to adapt these photocatalytic systems for the synthesis of this compound, potentially offering improved reaction rates and yields without the need for bulk heating. rsc.org A proposed photocatalytic approach could involve a ternary-layered double-hydroxide photocatalyst, such as Fe₃O₄/AlZn–Cu, which has shown efficacy in related syntheses. rsc.org

Electrochemical Synthesis: Electrocatalysis provides an environmentally friendly alternative to traditional synthetic methods. researchgate.net The electro-organic synthesis of 1,2,3-triazoles has been demonstrated using graphite (B72142) rod and Cu-modified Fe foam catalysts. researchgate.net Applying this to this compound could offer a scalable, reagent-minimalist pathway, with the potential for fine-tuning regioselectivity through controlled electrode potential.

Advanced Functionalization and Derivatization Beyond Conventional Methods

The this compound scaffold contains multiple sites amenable to functionalization: the C-I bond, the C-H bonds on the phenyl ring, and the C-H bond on the triazole ring. Moving beyond conventional cross-coupling at the iodo-position, future research should focus on more intricate and selective transformations.

Direct C-H functionalization is a highly atom-economical strategy for elaborating complex molecules. mdpi.com The 1,2,3-triazole ring is a versatile directing group for activating otherwise inert C-H bonds. rsc.org

Triazole-Directed Phenyl Ring Functionalization: The triazole moiety can direct transition metal catalysts (e.g., palladium, rhodium, iron) to selectively activate the ortho C-H bonds on the attached phenyl ring. rsc.orgnih.gov This would allow for the introduction of new substituents at the C2' or C6' positions of the 3-iodophenyl group, creating a library of complex derivatives from a common intermediate. Iron catalysis, in particular, is attractive due to the metal's abundance and benign nature. nih.gov

Functionalization of the Triazole C-H Bond: The C-H bond at the 4-position of the 1,2,3-triazole ring is also a target for functionalization. Palladium-catalyzed direct arylation has been used to introduce aryl groups at this position on related N-substituted triazoles. rsc.org Developing conditions for the selective C-H arylation, alkenylation, or alkylation of the triazole ring in this compound, while preserving the C-I bond for subsequent reactions, would be a significant synthetic advancement. rsc.org

C-H Functionalization Strategy Target Site Potential Catalyst Potential Product Class
Triazole-Directed C-H ActivationPhenyl Ring (C2' or C6')Iron (Fe), Palladium (Pd) rsc.orgnih.gov2',5-Disubstituted-3-iodophenyl-1H-1,2,3-triazoles
Direct C-H Arylation/AlkenylationTriazole Ring (C4)Palladium (Pd) rsc.org4,5-Disubstituted 1,2,3-triazoles
Rhodium-Catalyzed C-H InsertionAllylic/Benzylic C-H BondsDirhodium (Rh₂) nih.govN-alkylated triazoles with further functionalization

Interactive Data Table: Potential C-H Functionalization Strategies for this compound.

Rearrangement reactions offer pathways to structurally diverse isomers that may not be accessible through direct synthesis. For 1,2,3-triazoles, the Dimroth rearrangement is a classic transformation that warrants investigation. rsc.org

The Dimroth rearrangement typically involves the transposition of a substituent from an exocyclic nitrogen atom to a ring nitrogen atom, or movement of a ring atom itself. rsc.orgnih.gov In the context of N-substituted derivatives of this compound, this rearrangement could be triggered under thermal or basic conditions, leading to the formation of different triazole isomers. nih.gov Studying the kinetics and thermodynamics of such rearrangements could unveil novel scaffolds with potentially unique properties. nih.gov

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for understanding and predicting molecular behavior, guiding experimental design and accelerating discovery. nih.govasianpubs.org For this compound, theoretical studies can offer profound insights into its electronic structure, reactivity, and potential applications.

Future computational research should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic properties of the molecule. This can help rationalize the regioselectivity of C-H functionalization reactions, predict the most favorable sites for electrophilic or nucleophilic attack, and understand the mechanism of potential rearrangement reactions. arkat-usa.org

Structure-Property Relationship (SPR) Studies: Correlating calculated molecular properties (e.g., dipole moment, molecular orbitals, electrostatic potential) with experimentally observed characteristics. For example, understanding how the iodine atom and its position influence the planarity, aromaticity, and intermolecular interaction potential (such as halogen bonding) of the molecule is crucial. arkat-usa.org

Molecular Docking Simulations: If this scaffold is explored for medicinal chemistry, computational docking studies can predict the binding affinities and modes of interaction of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological activity. asianpubs.org

Computational Method Research Goal Predicted Outcome/Insight
Density Functional Theory (DFT)Elucidate electronic structure and reactivityPrediction of reactive sites, reaction mechanism pathways, and stability of isomers. arkat-usa.org
Structure-Property Relationship (SPR)Correlate structure with physical and chemical propertiesUnderstanding of how substitutions affect planarity, solubility, and intermolecular forces.
Molecular DockingAssess potential biological activityIdentification of potential binding modes and affinities to protein targets. nih.gov

Interactive Data Table: Proposed Computational Studies on this compound.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for the development of novel materials, catalysts, and therapeutics.

Advanced QM/MM Simulations for Complex Reaction Environments

The intricacies of chemical reactions, particularly those occurring in complex biological or condensed-phase environments, can be challenging to probe using purely experimental techniques. This is where the power of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations comes to the fore. By treating the reactive core of a system with high-level quantum mechanics and the surrounding environment with classical molecular mechanics, QM/MM methods provide a detailed, atomistic view of reaction mechanisms and energetics. nih.govnih.govyoutube.com

For this compound, QM/MM simulations offer a powerful tool to:

Elucidate Reaction Mechanisms: The synthesis of 1,2,3-triazoles often involves cycloaddition reactions. frontiersin.org QM/MM simulations can map out the complete reaction pathway, identifying transition states and intermediates with high accuracy. nih.govyoutube.com This is particularly valuable for understanding the regioselectivity of reactions leading to different triazole isomers.

Predict Solvent Effects: The choice of solvent can significantly influence reaction rates and product distributions. QM/MM simulations that explicitly include solvent molecules can capture these effects, providing insights that are often missed by continuum solvent models. nih.gov

Design Novel Catalysts: By understanding the interactions between the triazole substrate and a catalyst at the molecular level, researchers can rationally design more efficient and selective catalysts for its synthesis or subsequent functionalization.

A typical QM/MM simulation protocol involves defining the QM region (e.g., the reacting azide and alkyne) and the MM region (the surrounding solvent and catalyst). youtube.com The simulation then proceeds by calculating the potential energy surface and exploring the reaction coordinate to determine the activation energy and reaction mechanism.

Parameter Typical Value/Method Significance
QM Method Density Functional Theory (DFT), e.g., PBEDescribes the electronic structure of the reacting species. youtube.com
MM Force Field AMBER, CHARMM, OPLSModels the interactions of the surrounding environment. nih.gov
Simulation Technique Molecular Dynamics (MD), Monte Carlo (MC)Samples the conformational space of the system. nih.govyoutube.com
Free Energy Method Metadynamics, Umbrella SamplingCalculates the free energy profile along the reaction coordinate. youtube.com

Table 1: Key Parameters in QM/MM Simulations for Triazole Synthesis. This interactive table outlines the common computational choices made when setting up a QM/MM simulation to study the formation of triazole rings.

Machine Learning and AI in Predicting Synthetic Outcomes and Compound Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human to discern. In the context of this compound chemistry, ML and AI have the potential to significantly accelerate discovery and optimization.

Predicting the outcomes of chemical reactions is a key area where ML can have a major impact. youtube.com By training models on large databases of known reactions, it is possible to predict the products, yields, and optimal conditions for new transformations. For the synthesis of substituted triazoles, ML models could predict the success of a given cycloaddition reaction based on the specific azide and alkyne precursors.

Furthermore, AI can be employed to predict the physicochemical and biological properties of novel compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the molecular structure of triazole derivatives with their potential biological activities. nih.govresearchgate.netnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. arabjchem.org

ML/AI Application Potential Impact on Triazole Chemistry Relevant Algorithms
Reaction Prediction Accelerate the discovery of new synthetic routes to functionalized triazoles.Neural Networks, Support Vector Machines, Random Forests
Property Prediction Guide the design of triazoles with desired electronic, optical, or biological properties.QSAR, Deep Learning, k-Nearest Neighbors eurjchem.comnih.gov
Automated Synthesis Enable the automated, high-throughput synthesis of triazole libraries.Reinforcement Learning

Table 2: Applications of Machine Learning and AI in the Study of Triazoles. This interactive table showcases how different machine learning techniques can be applied to accelerate research and development in triazole chemistry.

Expansion into Novel Applications in Chemical Science

The unique properties of the this compound scaffold pave the way for its use in a variety of cutting-edge applications in chemical science.

Next-Generation Materials with Tunable Properties

The 1,2,3-triazole ring is a robust and versatile building block for the construction of advanced materials. chemijournal.comnih.govmdpi.com Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an excellent component for creating materials with tailored properties. chemijournal.com The presence of the iodophenyl group on the this compound molecule provides an additional handle for tuning the material's characteristics through further chemical modification.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms can act as ligands to coordinate with metal ions, forming porous, crystalline MOFs. chemijournal.com These materials have potential applications in gas storage, separation, and catalysis.

Polymers and Dendrimers: Triazole-containing polymers and dendrimers can be synthesized using "click" chemistry. nih.gov These materials can exhibit interesting self-assembly properties and have potential applications in drug delivery and nanotechnology. rsc.org

Luminescent Materials: Certain triazole derivatives have been shown to possess interesting photophysical properties, including fluorescence. mdpi.comresearchgate.net The iodophenyl group can be used to modulate the emission wavelength and quantum yield, leading to the development of new fluorescent probes and materials for optoelectronic devices.

Advanced Synthetic Tools for Drug Discovery (focus on chemical aspects, not biological)

The "click" chemistry revolution, which is centered around the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, has had a profound impact on drug discovery. chemijournal.comaxispharm.comnih.gov This is due to the reaction's high efficiency, selectivity, and tolerance of a wide range of functional groups. axispharm.com The 1,2,3-triazole ring itself is considered an excellent linker in medicinal chemistry, as it is stable and can mimic the properties of an amide bond. nih.gov

The this compound core, and more broadly 5-iodo-1H-1,2,3-triazoles, are particularly valuable as synthetic intermediates. mdpi.comresearchgate.net The carbon-iodine bond is a versatile functional group that can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnih.gov This allows for the rapid and efficient diversification of the triazole scaffold, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. nih.gov

The ability to introduce a wide array of substituents at the 5-position of the triazole ring is crucial for exploring the structure-activity relationships of potential drug candidates. nih.gov This modular approach, combining the reliability of click chemistry with the versatility of cross-coupling reactions, makes this compound and its analogs powerful tools for the medicinal chemist. researchgate.net

Addressing Challenges in Synthesis and Application

While the future of this compound chemistry is bright, there are challenges that need to be addressed to fully realize its potential.

Improving Atom Economy and Reducing Waste

A key principle of green chemistry is the maximization of atom economy, which is a measure of how efficiently the atoms of the reactants are incorporated into the final product. nih.gov Traditional synthetic methods can sometimes generate significant amounts of waste. Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives.

Strategies to improve the atom economy and reduce waste include:

Catalytic Reactions: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. rsc.orgrsc.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot can reduce the need for purification of intermediates, thereby saving solvents and reducing waste. tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key goal. nih.govrsc.orgrsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation can often reduce reaction times and energy consumption. mdpi.comrsc.org

Recent advances in the green synthesis of triazoles have demonstrated the feasibility of these approaches, with many reactions now being performed in water using recyclable catalysts. rsc.orgtandfonline.com Applying these principles to the synthesis of this compound will be a critical step towards its widespread and sustainable application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(3-iodophenyl)-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key parameters include:

  • Catalyst system : CuI with Hünig’s base in acetonitrile (85–94% yields) .
  • Temperature : Reactions often proceed at 50–60°C for 12–24 hours .
  • Purification : Gradient chromatography (e.g., CH₂Cl₂/MeOH 5:1) and HPLC are critical for isolating iodinated derivatives .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.1 equivalents of alkyne) and catalyst loading (5–10 mol%) improves efficiency .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Distinctive signals include:
  • Aromatic protons (δ 7.05–8.13 ppm) and iodophenyl deshielding .
  • Triazole protons as singlets (δ 7.99–8.13 ppm) .
  • HRMS : Accurately confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Purity >95% is achievable using reverse-phase columns with MeOH/H₂O gradients .

Q. How can researchers troubleshoot low yields in triazole synthesis?

  • Answer : Common issues and solutions:

  • Incomplete cycloaddition : Increase Cu(I) catalyst concentration or reaction time .
  • Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purification losses : Optimize solvent polarity during chromatography (e.g., THF/H₂O mixtures) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 1,3-dipolar cycloadditions for iodinated triazoles?

  • Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., iodine) on phenyl rings direct cycloaddition to favor 1,4-regioisomers. This is confirmed by X-ray crystallography and NMR analysis of analogous compounds .
  • Steric factors : Bulky substituents on azides or alkynes can shift regiochemistry, as observed in fluorinated aryl azides .
  • Computational validation : DFT studies predict transition-state energies aligning with experimental outcomes .

Q. How do computational methods elucidate the photolytic degradation pathways of 1H-1,2,3-triazoles?

  • Answer :

  • CASSCF/CASPT2 : Multiconfigurational calculations map potential energy surfaces for excited states, identifying key conical intersections (e.g., S₁/S₀) that drive photolysis .
  • Non-adiabatic dynamics : Simulations reveal that N₂ elimination dominates in 1H-1,2,3-triazole photolysis, forming nitrene intermediates .
  • Substituent effects : Iodine’s heavy-atom effect accelerates intersystem crossing, altering degradation kinetics .

Q. What strategies enhance the bioactivity of this compound in pharmacological applications?

  • Answer :

  • Structural modifications :
  • Lipophilicity : Introducing methyl/cyclopentyl groups improves membrane permeability (e.g., N-cyclopentyl carboxamide derivatives) .
  • Targeted binding : Docking studies show iodophenyl-triazoles fit into hydrophobic pockets of enzymes (e.g., PXR receptors) .
  • Biological assays : Antifungal and anticancer activities are evaluated via MIC (minimum inhibitory concentration) and MTT assays, with iodinated derivatives showing enhanced potency .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for triazole syntheses?

  • Answer : Variations arise from:

  • Substituent electronic profiles : Electron-deficient aryl azides (e.g., nitro groups) reduce yields vs. electron-rich counterparts .
  • Catalyst purity : Commercial CuI batches may contain stabilizers that inhibit reactivity .
  • Solvent choice : Polar aprotic solvents (DMF) vs. acetonitrile affect reaction rates and byproduct formation .

Methodological Recommendations

Q. What protocols ensure reproducibility in scaling up triazole synthesis?

  • Answer :

  • Batch size : Maintain <10 mmol scale to avoid exothermicity issues .
  • Workflow : Use automated flash chromatography for consistent purification .
  • Quality control : Validate each batch via melting point, NMR, and HRMS .

Tables

Table 1 : Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystCuI (10 mol%)
SolventMeCN
Temperature50°C, 16 h
PurificationCH₂Cl₂/MeOH (5:1)
Average Yield60–85%

Table 2 : Spectral Data for Structural Confirmation

TechniqueDiagnostic FeatureReference
¹H NMRδ 7.99 (triazole H)
HRMS[M+H]⁺ = 316.9782
HPLC Retention Time8.2 min (C18 column)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.